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(Cyclooctatetraene)iron tricarbonyl

Cat. No.: B14783213
M. Wt: 244.02 g/mol
InChI Key: XAOCYVWRKJTXOL-UHFFFAOYSA-N
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Description

Historical Context of Cyclooctatetraene (B1213319) and its Metal Complexes

The story of (cyclooctatetraene)iron tricarbonyl is intrinsically linked to the history of its primary ligand, cyclooctatetraene (COT).

Early Research on Cyclooctatetraene (COT) and Aromaticity Debates

Cyclooctatetraene (COT), with the formula C₈H₈, was first synthesized by Richard Willstätter in 1905. wikipedia.org His initial research noted that, unlike benzene (B151609), COT did not display the expected chemical properties of an aromatic compound. wikipedia.orgwikiwand.com This sparked a long-standing debate within the chemical community. For decades, the very existence of Willstätter's synthesis was questioned by some American chemists, who suggested he had synthesized styrene (B11656) instead. Willstätter refuted these claims, pointing to the fact that his compound could be reduced to cyclooctane, a reaction impossible for styrene. wikipedia.orgwikiwand.com

The debate over COT's aromaticity continued for years. Hückel's molecular orbital theory, developed decades after COT's initial synthesis, predicted that cyclic π-conjugated systems with 4n π-electrons, like COT, would not be aromatic. mdpi.com Early electron diffraction studies initially suggested that all carbon-carbon bond distances in COT were identical, but later X-ray diffraction data revealed that COT exists in various conformations with two distinct C-C bond lengths, confirming it as a non-aromatic annulene with alternating single and double bonds. wikipedia.org In its ground state, COT adopts a non-planar "tub" shape. wikipedia.orgmdpi.comresearchgate.net However, the dianion of COT, COT²⁻, is planar and aromatic, with a Hückel electron count of 10. wikipedia.org

Genesis of this compound: Key Discoveries and Researchers

The synthesis of this compound was a significant development. While the initial discovery is not detailed in the provided search results, its synthesis and characterization have been the subject of numerous studies. The compound is formed by the reaction of an iron carbonyl, such as diiron nonacarbonyl or iron pentacarbonyl, with cyclooctatetraene. wikipedia.orgacs.org In the resulting complex, the cyclooctatetraene ligand is bound to the iron atom in an η⁴ fashion, meaning four of its carbon atoms are bonded to the metal center. wikipedia.orgwikipedia.org

Evolution of Organoiron Chemistry in Relation to COT Complexes

The discovery and study of ferrocene (B1249389) in the mid-20th century catalyzed a rapid expansion in the field of organometallic chemistry, including organoiron chemistry. wikipedia.org This led to the exploration of a wide variety of organoiron complexes with unsaturated hydrocarbon ligands, including cyclooctatetraene. wikipedia.org Besides this compound, other iron complexes of COT have been synthesized, such as bis(cyclooctatetraene)iron (Fe(COT)₂) and tris(cyclooctatetraene)triiron (Fe₃(COT)₃). wikipedia.orgwikipedia.org These complexes showcase the versatile bonding modes of the COT ligand, which can coordinate to iron as η⁴, η⁶, or in bridging arrangements within multinuclear clusters. wikipedia.orgwikipedia.org The study of these complexes has provided valuable insights into the fluxional behavior of organometallic compounds, with techniques like NMR spectroscopy revealing the dynamic processes occurring in solution. wikipedia.orgwikipedia.orgacs.org

Significance within Transition Metal Organometallic Chemistry

This compound and related COT complexes are significant for several reasons. They serve as accessible models for studying the fundamental principles of organometallic bonding and reactivity. The fluxional nature of this compound, often described as a "ring-whizzer," has been a key area of research, providing a deeper understanding of dynamic processes in organometallic chemistry. wikipedia.orgacs.org

Furthermore, the ability of the iron tricarbonyl fragment to stabilize reactive diene systems has been exploited in organic synthesis. nih.gov Although not as extensively developed as other organoiron reagents, COT complexes have shown potential in catalytic applications and as precursors to other organometallic species. wikipedia.orgnih.gov The study of these compounds continues to contribute to the broader understanding of the interactions between transition metals and unsaturated organic molecules. rsc.org

Interactive Data Table: Properties of this compound
PropertyValue
Chemical Formula C₁₁H₈FeO₃ wikipedia.org
Molar Mass 244.027 g·mol⁻¹ wikipedia.org
Appearance Orange solid wikipedia.org
CAS Number 12093-05-9 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8FeO3 B14783213 (Cyclooctatetraene)iron tricarbonyl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FeO3

Molecular Weight

244.02 g/mol

IUPAC Name

carbon monoxide;cyclooctatetraene;iron

InChI

InChI=1S/C8H8.3CO.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;;;;

InChI Key

XAOCYVWRKJTXOL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=CC=C1.[Fe]

Origin of Product

United States

Synthetic Methodologies and Preparative Approaches for Cyclooctatetraene Iron Tricarbonyl

Direct Coordination Routes from Iron Carbonyl Precursors

The most conventional and widely employed methods for synthesizing (Cyclooctatetraene)iron tricarbonyl involve the direct reaction of cyclooctatetraene (B1213319) with a suitable iron carbonyl precursor. These reactions are typically classified as ligand substitution, where carbonyl ligands are displaced by the cyclooctatetraene ring.

Ligand Substitution Reactions with Iron Pentacarbonyl (Fe(CO)₅)

The reaction between cyclooctatetraene and iron pentacarbonyl (Fe(CO)₅) represents a primary route to this compound. This process involves the displacement of two carbonyl ligands from the iron center by the cyclooctatetraene ligand, which coordinates in an η⁴-fashion. mpg.dewikipedia.org

This synthesis is typically performed under thermal conditions, often requiring refluxing in a high-boiling, non-polar solvent. The volatile and toxic nature of Fe(CO)₅ necessitates careful handling in a well-ventilated fume hood. orgsyn.org Despite its hazards, Fe(CO)₅ remains a common precursor due to its reactivity. rsc.org

ParameterConditionSource
Precursor Iron Pentacarbonyl (Fe(CO)₅)
Temperature 80–120°C (Reflux)
Solvent Dibutyl ether, Hexane orgsyn.org
Atmosphere Inert (Nitrogen or Argon)
Typical Yield 60–75%

Utilization of Diiron Nonacarbonyl (Fe₂(CO)₉) and Triiron Dodecacarbonyl (Fe₃(CO)₁₂)

Alternative and often more convenient iron carbonyl precursors include the solid, less volatile compounds diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂). wikipedia.org

Diiron Nonacarbonyl (Fe₂(CO)₉): Fe₂(CO)₉ is a highly reactive source of Fe(0) and is particularly useful for syntheses that require milder conditions than those needed for Fe(CO)₅. wikipedia.org It is virtually insoluble in common solvents, so the reaction is typically run as a suspension. wikipedia.org The reaction with cyclooctatetraene proceeds smoothly, often in solvents like diethyl ether or THF at controlled temperatures. orgsyn.org This route is considered advantageous for larger-scale preparations due to the higher stability and lower volatility of Fe₂(CO)₉ compared to Fe(CO)₅.

Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Fe₃(CO)₁₂ is another solid, air-stable iron carbonyl that can be used for the synthesis of this compound. wikipedia.orgjetir.org It is more soluble in organic solvents than Fe₂(CO)₉ but is generally less reactive. rsc.orgwikipedia.org Consequently, reactions involving Fe₃(CO)₁₂ often require higher temperatures to facilitate the decomposition of the cluster and the release of reactive iron carbonyl fragments. researchgate.net While it is a viable precursor, its use for this specific synthesis is less commonly cited than Fe(CO)₅ and Fe₂(CO)₉.

PrecursorTypical SolventTemperature (°C)Key Advantages
Fe₂(CO)₉ Diethyl ether, THF, Benzene (B151609)0–55High reactivity, solid precursor, good for large scale. orgsyn.org
Fe₃(CO)₁₂ Heptane, TolueneHigher (reflux)Air-stable solid, more soluble than Fe₂(CO)₉. wikipedia.orgepa.gov

Advanced Synthetic Strategies and Precursors

While direct coordination with iron carbonyls is standard, other synthetic strategies have been explored, often starting from different iron-containing precursors.

Synthesis from Bis(cyclooctatetraene)iron (Fe(COT)₂) with N-Heterocyclic Carbenes (NHCs)

The compound bis(cyclooctatetraene)iron, Fe(COT)₂, is a soluble source of Fe(0) synthesized from ferric acetylacetonate. wikipedia.org Research into its reactivity with N-Heterocyclic Carbenes (NHCs) has been conducted. However, these reactions have been shown to produce multi-iron clusters rather than the target mononuclear complex, this compound. For instance, the reaction of Fe(COT)₂ with the bulky NHC 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) in benzene leads to the formation of the tri-iron cluster, tris(cyclooctatetraene)triiron (Fe₃(COT)₃). wikipedia.org This transformation is catalyzed by the NHC, which facilitates the formation of metal-metal bonds. wikipedia.org Therefore, this route does not represent a direct or efficient method for preparing this compound.

Exploration of Alternative Iron Sources

The primary alternatives to the highly volatile and toxic Fe(CO)₅ are the solid, polynuclear iron carbonyls, Fe₂(CO)₉ and Fe₃(CO)₁₂. rsc.org Their use mitigates some of the handling risks associated with iron pentacarbonyl. Fe₂(CO)₉, in particular, is an effective reagent for this transformation and can be prepared via the UV-photolysis of Fe(CO)₅. wikipedia.orgorgsyn.org The choice between these solid precursors often depends on the desired reaction scale, temperature, and solvent compatibility. For instance, Fe₂(CO)₉'s high reactivity allows for lower reaction temperatures, while Fe₃(CO)₁₂'s better solubility in nonpolar solvents can be an advantage in certain systems. wikipedia.orgwikipedia.org Another approach involves the in-situ generation of reactive iron carbonyl species, for example, from Fe₃(CO)₁₂ and an amine, which creates soluble anionic iron carbonyls that can act as precursors. rsc.org

Methodological Considerations for Reaction Conditions and Handling

The successful synthesis and isolation of this compound depend critically on the careful control of reaction conditions and appropriate handling techniques.

Inert Atmosphere: The compound is sensitive to air and moisture and can decompose upon exposure. chembk.com Therefore, all synthetic manipulations must be carried out under an inert atmosphere, such as nitrogen or argon, using standard Schlenk-line techniques or a glovebox.

Solvent Choice: Solvents must be dry and peroxide-free. Non-polar solvents like hexane, diethyl ether, or benzene are commonly used. orgsyn.orgorgsyn.org The choice of solvent can influence reaction rates and product solubility.

Temperature Control: The reaction temperature is a crucial parameter. Reactions with Fe(CO)₅ typically require heating to reflux to drive the ligand substitution, while the more reactive Fe₂(CO)₉ can react at lower temperatures, around 50-55°C. orgsyn.org

Purification: After the reaction, the mixture is filtered to remove insoluble byproducts. The solid residues from these reactions, often containing finely divided iron, can be pyrophoric and should be wetted with water before disposal to prevent ignition upon drying. orgsyn.orgorgsyn.org The product is typically isolated from the filtrate by evaporating the solvent. Further purification can be achieved by vacuum distillation or chromatography on alumina. orgsyn.org

Storage: Due to its instability, the purified this compound should be stored at low temperatures (e.g., –20°C) under an inert atmosphere to prevent decomposition.

Inert Atmosphere Requirements: Schlenk Techniques and Glovebox Operations

The synthesis of this compound and related iron carbonyl complexes is highly sensitive to atmospheric oxygen and moisture. Therefore, stringent inert atmosphere conditions are essential to prevent the decomposition of starting materials and products, which would otherwise lead to significantly lower yields and the formation of impurities. The primary methods for achieving and maintaining an inert environment are the use of Schlenk techniques and glovebox operations.

Schlenk Techniques: This common laboratory practice involves the use of specialized glassware, known as Schlenk lines and Schlenk flasks, which allows for the manipulation of air-sensitive compounds under a counterflow of an inert gas, typically high-purity nitrogen or argon. A typical setup for the synthesis of an iron carbonyl complex involves a three-necked, round-bottomed flask connected to a condenser and a nitrogen inlet tube with a gas bubbler. orgsyn.org Before the introduction of reagents, the entire apparatus is thoroughly flushed with nitrogen to displace any air. During the reaction, a slow but steady stream of nitrogen is maintained to prevent the ingress of air. orgsyn.org All solvent and reagent transfers are performed using gas-tight syringes or cannulas, ensuring the integrity of the inert atmosphere throughout the experimental procedure.

Glovebox Operations: For manipulations requiring a higher level of atmospheric control, a glovebox provides an enclosed and controlled inert environment. The atmosphere within a glovebox is continuously circulated through a purification system that removes oxygen and moisture to parts-per-million (ppm) levels. While Schlenk techniques are often sufficient for the reaction itself, a glovebox is invaluable for the handling and storage of the air-sensitive starting materials, such as iron pentacarbonyl, and the final product. The weighing of reagents and the preparation of reaction vessels are often carried out inside a glovebox to minimize any potential exposure to air.

The choice between using exclusively Schlenk techniques versus a combination with glovebox operations often depends on the scale of the reaction and the specific sensitivity of the compounds involved. For small-scale preparations and routine manipulations, well-executed Schlenk techniques are generally adequate. However, for larger-scale syntheses or when handling particularly pyrophoric or unstable materials, the use of a glovebox is highly recommended to ensure both safety and the success of the reaction.

Solvent and Temperature Optimization

The choice of solvent and the control of reaction temperature are critical factors that significantly influence the yield and reaction time in the synthesis of this compound.

Solvent Selection: The solvent plays a crucial role in dissolving the reactants, facilitating heat transfer, and influencing the reaction kinetics. For the synthesis of similar iron carbonyl complexes, various high-boiling, non-polar, and anhydrous solvents have been successfully employed. Dibutyl ether has been reported as a superior solvent in the synthesis of tricarbonyl(methoxy-1,3-cyclohexadiene)iron, a related compound. orgsyn.org It is essential that the solvent is thoroughly dried and deoxygenated before use, as the presence of water or peroxides can lead to low yields. orgsyn.org Benzene has also been utilized as a solvent in the preparation of cyclobutadieneiron tricarbonyl, another analogous complex. orgsyn.org The selection of the optimal solvent is often determined by the solubility of the specific reactants and the desired reaction temperature.

Temperature Control: The reaction temperature directly affects the rate of reaction and the stability of the product. The synthesis of iron carbonyl complexes typically requires elevated temperatures to promote the reaction between the iron source and the olefin. For instance, the synthesis of a tricarbonyl iron diene complex is often carried out at reflux temperature for an extended period, such as 18 hours. orgsyn.org In the case of cyclobutadieneiron tricarbonyl synthesis, a more moderate temperature of 50–55°C is maintained for approximately 6 hours. orgsyn.org It is crucial to find an optimal temperature that allows for a reasonable reaction rate without causing thermal decomposition of the desired product. Monitoring the reaction progress, for example by observing the evolution of carbon monoxide, can help in determining the appropriate reaction time at a given temperature. orgsyn.org Longer refluxing times beyond the optimal point can lead to decomposition and lower yields. orgsyn.org

The interplay between solvent and temperature is a key aspect of optimizing the synthesis. The boiling point of the chosen solvent will dictate the maximum achievable temperature at atmospheric pressure. Therefore, a solvent with a suitable boiling point must be selected to achieve the desired reaction temperature.

Structural Elucidation and Bonding Characteristics of Cyclooctatetraene Iron Tricarbonyl

Coordination Geometry and Hapticity of the Cyclooctatetraene (B1213319) Ligand

In (Cyclooctatetraene)iron tricarbonyl, the cyclooctatetraene ligand coordinates to the iron atom in an η⁴-fashion. wikipedia.orgresearchgate.net This means that four of the eight carbon atoms of the COT ring are bonded to the iron center. researchgate.net Specifically, the Fe(CO)₃ fragment is bonded to a butadiene-like portion of the COT ring. acs.org While other coordination modes are possible, only the η⁴-C₈H₈ complex is observed for this particular compound. wikipedia.orgjustapedia.org This is in contrast to other metal-COT complexes, such as the hexahapto derivative (η⁶-C₈H₈)Cr(CO)₃. researchgate.net

Free cyclooctatetraene exists in a non-planar "tub" conformation to avoid the destabilizing effects of antiaromaticity that would arise from a planar structure with 8 π-electrons. acs.orgstackexchange.comstackexchange.comdoubtnut.comquora.com Upon coordination to the iron tricarbonyl moiety, the COT ligand retains a non-planar geometry. acs.org The portion of the COT ring that is not complexed to the iron atom is distorted from the typical "tub" shape to form a nearly planar structure. acs.org The coordinated part of the ring, however, maintains a bent conformation to accommodate the bonding with the iron atom.

Electronic Structure of the Iron Center

The electronic configuration and oxidation state of the central iron atom are fundamental to understanding the reactivity and properties of the complex.

In this compound, the iron atom is in the formal oxidation state of zero, denoted as Fe(0). ias.ac.in This is typical for iron in many of its organometallic carbonyl compounds, such as iron pentacarbonyl (Fe(CO)₅). ias.ac.in The complex is diamagnetic, indicating that there are no unpaired electrons. wikipedia.org This corresponds to a low-spin d⁸ electron configuration for the Fe(0) center. shef.ac.uk

Computational studies, such as density functional theory (DFT), have provided deeper insights into the electronic structure of this compound. researchgate.net These calculations confirm the experimental findings and provide a more detailed picture of the bonding interactions. For instance, ab initio self-consistent field molecular orbital (SCF MO) calculations on the related (cyclobutadiene)iron tricarbonyl complex have shown a net negative charge on the cyclobutadiene (B73232) ligand, resulting from π-backbonding from the iron atom into an antibonding molecular orbital of the ligand. acs.org Similar computational analyses of this compound and related systems have been instrumental in understanding the energetics of different ring conformations and hapticities. acs.org These studies help to elucidate the nature of the intrinsic bonding orbitals and the distribution of electron density within the molecule.

Spectroscopic and Diffraction-Based Characterization Techniques for Structural Determination

The precise molecular structure and electronic environment of this compound have been elucidated through a combination of powerful analytical techniques. These methods provide detailed insights into the geometry of the molecule, the nature of the iron center, and the bonding characteristics of the carbonyl ligands.

X-ray Crystallography for Molecular Geometry

X-ray diffraction studies have been instrumental in definitively establishing the three-dimensional structure of this compound. These investigations reveal that the iron tricarbonyl moiety, Fe(CO)₃, is bonded to the cyclooctatetraene (COT) ring in a η⁴-fashion. This means the iron atom is coordinated to four adjacent carbon atoms of the COT ligand, which adopts a boat-like conformation. dtic.mil

The Fe(CO)₃ unit is situated on the endo face of the cyclooctatetraene ring. The four coordinated carbon atoms of the COT ring are nearly coplanar, and the iron atom is located below this plane. The C-C bond lengths within the coordinated butadiene-like fragment of the COT ring are found to be intermediate between typical single and double bonds, suggesting delocalization of π-electrons upon coordination to the iron center.

A study on a related compound, (cyclobutadiene)iron tricarbonyl, showed the iron atom to be equidistant from the four carbon atoms of the cyclobutadiene ligand. acs.org In this compound, the iron atom is also bonded to a butadiene-type fragment of the C₈H₈ ring. dtic.mil

Interactive Table: Selected Bond Distances in (Cyclobutadiene)iron Tricarbonyl

BondDistance (Å)
Fe-C (average)2.1 ± 0.04
C-C (average)1.425

Note: Data is for (cyclobutadiene)iron tricarbonyl as a closely related reference. acs.org

Mössbauer Spectroscopy for Iron Electronic Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of iron nuclei. In the context of this compound, it provides valuable information about the oxidation state and chemical bonding of the iron atom. acs.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is related to the s-electron density at the iron nucleus and is indicative of the oxidation state. For this compound, the isomer shift is consistent with an iron atom in a low formal oxidation state, typically considered to be Fe(0). This is a consequence of significant π-backbonding from the iron d-orbitals to the π* orbitals of both the cyclooctatetraene and carbonyl ligands.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the iron nucleus with an asymmetric electric field gradient. The non-zero quadrupole splitting observed for this compound indicates a deviation from a perfectly cubic symmetry in the electron distribution around the iron nucleus. This is expected due to the low symmetry of the molecule, with different types of ligands (COT and CO) coordinated to the iron center.

Infrared (IR) Spectroscopy for Carbonyl Ligand Analysis

Infrared (IR) spectroscopy is a crucial tool for analyzing the carbonyl ligands in metal carbonyl complexes. The stretching frequencies of the C-O bonds (ν(CO)) are particularly informative about the electronic structure of the complex. dtic.mil In this compound, the terminal carbonyl ligands exhibit strong absorption bands in the IR spectrum. libretexts.org

The positions of these bands are sensitive to the extent of π-backbonding from the iron atom to the antibonding π* orbitals of the CO ligands. libretexts.org Stronger backbonding results in a weakening of the C-O bond and a corresponding decrease in the stretching frequency compared to free carbon monoxide (2143 cm⁻¹). libretexts.orgumb.edu

For this compound, the ν(CO) bands typically appear in the range of 2040-1950 cm⁻¹. nsf.gov The presence of multiple bands is due to the low symmetry of the molecule, which results in distinct vibrational modes for the three carbonyl ligands.

Interactive Table: Typical IR Stretching Frequencies for Carbonyl Ligands

Compound/Complex Typeν(CO) Stretching Frequency (cm⁻¹)
Free CO2143
Terminal M-CO1850-2120
Bridging M-CO1700-1850

Source: General ranges for metal carbonyl complexes. libretexts.orgumb.edu

Photoelectron Spectroscopy for Electronic States and Orbital Interactions

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure and orbital interactions within a molecule. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. This allows for the determination of the binding energies of the electrons in their respective molecular orbitals.

For this compound, PES studies have been used to understand the nature of the bonding between the iron atom and the cyclooctatetraene and carbonyl ligands. The spectra reveal a series of ionization bands corresponding to the removal of electrons from both metal-based and ligand-based orbitals.

Analysis of the PES data for the related (cyclobutadiene)iron tricarbonyl complex has shown that there is a net negative charge on the cyclobutadiene ligand resulting from π back-bonding from the iron atom into an antibonding molecular orbital of the ligand. acs.org A similar effect is expected in this compound, where the interaction between the iron d-orbitals and the π-system of the COT ligand is a key feature of its electronic structure.

Advanced Electron Microscopy for Supported Systems

While less common for the characterization of the discrete molecular structure of this compound itself, advanced electron microscopy techniques become relevant when the complex is supported on a substrate. These methods can provide information about the morphology and distribution of the complex on a surface.

For instance, if this compound were used as a precursor for the deposition of iron-containing nanoparticles on a support material, techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) would be essential for characterizing the size, shape, and dispersion of the resulting nanostructures. Energy-dispersive X-ray spectroscopy (EDS) in conjunction with electron microscopy can confirm the elemental composition of the deposited material.

Although specific studies focusing on advanced electron microscopy of this compound on supported systems are not widely reported in the provided search results, the principles of these techniques would apply in such investigations.

Dynamic and Fluxional Behavior of Cyclooctatetraene Iron Tricarbonyl

Manifestations of Intramolecular Ligand Dynamics

The dynamic nature of (Cyclooctatetraene)iron tricarbonyl is not a subtle phenomenon but a defining characteristic that manifests in distinct and observable ways, particularly in its spectroscopic signatures.

This compound is a well-known example of a "ring-whizzer" complex. wikipedia.org This term describes the rapid migration of a metal-ligand fragment around the periphery of a cyclic polyene. beilstein-journals.org In this specific case, the Fe(CO)₃ moiety does not remain static, bonded to a single set of four carbon atoms (η⁴-coordination) on the COT ring. Instead, it continuously shifts its position, effectively "whizzing" around the eight-membered ring. wikipedia.orgacs.org This dynamic process, more formally known as a haptotropic rearrangement, is a common feature in organometallic chemistry where a ligand possesses more available π-bonds than are needed for coordination, allowing the metal center to hop between equivalent or near-equivalent bonding sites. beilstein-journals.orgpsgcas.ac.in

The most striking evidence of the fluxional behavior of this compound comes from its Nuclear Magnetic Resonance (NMR) spectra, which are highly dependent on temperature. In solution, the proton (¹H) NMR spectrum displays only a single, sharp resonance peak. acs.org This is a classic indicator of a rapid exchange process occurring on the NMR timescale. If the Fe(CO)₃ group were static, one would expect multiple distinct signals corresponding to the different chemical environments of the protons on the bound and unbound portions of the COT ring. The observation of a single peak signifies that the migration of the iron group is so fast that the individual proton environments are averaged out into one. This rapid valence tautomerism persists even at temperatures as low as -60°C. electronicsandbooks.com

While the proton spectrum shows averaging over a broad temperature range, ¹³C NMR studies have successfully reached the "slow exchange limit" at very low temperatures. acs.org In this state, the motion of the Fe(CO)₃ group is sufficiently slow on the NMR timescale to allow for the resolution of separate signals for the different carbon atoms of the COT ring. As the temperature is raised, these distinct signals broaden and eventually coalesce into an averaged signal, characteristic of the "fast exchange limit". acs.org

Table 1: Summary of Temperature-Dependent NMR Observations for this compound

NucleusTemperature RegimeSpectroscopic ObservationInterpretation
¹H Ambient to Low Temp. (e.g., -60°C)A single, sharp resonanceFast exchange limit; Fe(CO)₃ migration is too rapid to resolve individual proton environments. acs.orgelectronicsandbooks.com
¹³C Low TemperatureResolved signals for different carbon atomsSlow exchange limit; fluxional motion is "frozen" on the NMR timescale. acs.org
¹³C High TemperatureA single, averaged resonanceFast exchange limit; rapid Fe(CO)₃ migration averages the carbon environments. acs.org

Mechanistic Studies of Ligand Dynamics

To understand the underlying reasons for this pronounced fluxionality, researchers have employed computational modeling and advanced spectroscopic techniques. These studies provide insight into the energetic barriers and pathways of the ligand movements.

Theoretical and computational studies have been instrumental in quantifying the energetics of the dynamic processes in this compound and related complexes. These models support the experimental observations of high fluxionality by revealing very low energy barriers for the movement of the ligand. For instance, computational studies on the related tris(cyclooctatetraene)triiron system show exceptionally low barriers for the rotation of the COT ligand (approximately 1.4 kcal/mol) and for a "rocking" motion (around 0.1 kcal/mol). wikipedia.org Such low activation barriers indicate that these motions require minimal thermal energy and can therefore proceed rapidly, even at low temperatures, which is consistent with the observed spectroscopic behavior.

Variable-temperature NMR (VT-NMR) is the primary experimental tool for investigating the mechanism and kinetics of fluxional processes. wikipedia.org For this compound, VT-¹³C NMR has been particularly insightful. acs.org By recording spectra at various temperatures, it is possible to observe the transition from the slow-exchange to the fast-exchange regime. The temperature at which the distinct low-temperature signals merge into a single peak is known as the coalescence temperature, which is directly related to the rate of the exchange process. From a full analysis of the line shapes of the spectra at different temperatures (lineshape analysis), kinetic parameters such as the activation energy (Ea) for the fluxional process can be determined. These studies confirm that the intramolecular rearrangement is a low-energy process, thereby explaining why the molecule appears dynamic on the NMR timescale but can appear as a rigid structure on the much shorter timescale of other spectroscopic methods like microwave spectroscopy. acs.org

Comparative Studies with Related Fluxional Organometallic Systems

Analogous Ruthenium Complexes: Cyclooctatetraeneruthenium Tricarbonyl

The fluxionality of both this compound and (cyclooctatetraene)ruthenium tricarbonyl has been definitively investigated and compared using variable-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This technique allows for the "freezing" of the dynamic exchange process at low temperatures to observe the static structure and the monitoring of the site exchange as the temperature increases.

In the static, low-temperature limit, the ¹³C NMR spectra for both complexes would be expected to show four distinct signals for the cyclooctatetraene (B1213319) (COT) ring carbons, consistent with the metal tricarbonyl moiety being coordinated to four adjacent carbon atoms (η⁴-coordination). As the temperature is raised, the M(CO)₃ group begins to migrate around the ring at an increasing rate. This exchange process causes the four distinct carbon signals to broaden, eventually coalesce into a single sharp peak at higher temperatures. At this point, the exchange is so rapid that the NMR spectrometer detects only an average signal for all eight carbon atoms of the COT ring.

A seminal study provided a quantitative comparison of the energy barriers for this fluxional process in the iron and ruthenium complexes. The key findings from this comparative analysis are summarized in the table below.

CompoundCoalescence Temperature (T_c)Free Energy of Activation (ΔG‡)
(C₈H₈)Fe(CO)₃~ -125 °C (148 K)8.1 kcal/mol
(C₈H₈)Ru(CO)₃~ -147 °C (126 K)7.2 kcal/mol

Detailed Research Findings:

The data reveals a significant difference in the energy barrier for the fluxional process between the two compounds. The ruthenium complex possesses a lower free energy of activation (ΔG‡ = 7.2 kcal/mol) compared to the iron complex (ΔG‡ = 8.1 kcal/mol). This indicates that the (CO)₃Ru group migrates around the cyclooctatetraene ring more readily and at a lower temperature than the (CO)₃Fe group. The lower coalescence temperature for the ruthenium complex is a direct experimental manifestation of its lower energy barrier to rearrangement.

The most probable mechanism for this rearrangement in both complexes is a series of 1,2-shifts, where the metal-diene bond effectively "rolls" around the ring, moving from one set of four adjacent carbon atoms to the next. The difference in activation energy is attributed to the differing electronic properties and sizes of the iron and ruthenium atoms. Ruthenium, being a larger atom in the second transition series, can more easily accommodate the transition state geometry required for the 1,2-shift. The subtle differences in metal-ligand bond strengths and the electronic requirements of the transition state for the rearrangement lead to the observed lower activation barrier for the ruthenium analogue.

These comparative studies are pivotal in organometallic chemistry as they demonstrate how systematically varying the metal center within a group in the periodic table can tune the dynamic properties of a molecule. The lower barrier for the ruthenium complex is a clear illustration of the effect of moving down a group, where transition states in fluxional processes are often stabilized.

Reactivity Profiles and Reaction Mechanisms of Cyclooctatetraene Iron Tricarbonyl

Electrophilic Activation and Cationic Intermediate Formation

The iron tricarbonyl group significantly influences the electronic properties of the cyclooctatetraene (B1213319) (COT) ligand, enabling facile activation by electrophiles. This process typically involves the protonation or reaction with other electrophilic reagents at one of the uncoordinated double bonds of the COT ligand, leading to the formation of highly reactive cationic iron complexes.

Reaction with Electrophiles to Generate (Dienyl)iron Cations

The reaction of (cyclooctatetraene)iron tricarbonyl with strong acids at low temperatures results in the protonation of the cyclooctatetraene ligand to generate a monocyclic (cyclooctatrienyl)iron tricarbonyl cation. This species is a type of η⁵-dienyliron cation, where the iron atom is coordinated to a five-carbon unsaturated fragment within the eight-membered ring. Low-temperature protonation of this compound in a medium like FSO₃H-SO₂ClF at -120°C allows for the direct observation of this monocyclic cation by proton NMR spectroscopy. Analysis of the NMR spectrum confirms the structure of the initially formed cyclooctatrienyliron tricarbonyl cation.

Formation and Characterization of Bicyclo[5.1.0]octadienyliron Tricarbonyl Cation

While the monocyclic cyclooctatrienyliron tricarbonyl cation is the initial product of protonation at very low temperatures, it is thermally unstable. acs.org As the temperature is raised to approximately -60°C, this monocyclic intermediate undergoes a clean, first-order electrocyclic ring closure. acs.org This intramolecular rearrangement yields the more stable, bicyclic η⁵-bicyclo[5.1.0]octadienyliron tricarbonyl cation. acs.org This bicyclic cation is the species commonly isolated or observed under standard acidic conditions and has been well-characterized. acs.org

The formation of this bicyclic structure is a key feature of the chemistry of this compound, transforming the monocyclic eight-membered ring into a bicyclic system containing a cyclopropane ring. This transformation has significant implications for subsequent reactions, particularly with nucleophiles.

Kinetic Data for Electrocyclic Ring Closure
ParameterValue
Reactant(Cyclooctatrienyl)iron tricarbonyl cation
ProductBicyclo[5.1.0]octadienyliron tricarbonyl cation
Temperature-60 °C
Rate Constant (k)3 x 10-4 s-1
Activation Free Energy (ΔF‡)15.7 kcal/mol

Protonation Mechanisms in Homogeneous and Heterogeneous Acidic Media (e.g., Zeolites)

The protonation of this compound proceeds efficiently in both homogeneous and heterogeneous acidic environments. In homogeneous solutions using strong, non-coordinating acids, the reaction cleanly produces the bicyclo[5.1.0]octadienyliron tricarbonyl cation as described above. thegoodscentscompany.com

Studies using heterogeneous acid catalysts, such as highly acidic H-Y zeolites, have shown that the same reaction occurs within the microporous solid. thegoodscentscompany.comacs.org When this compound is adsorbed into H-Y zeolite at room temperature, it is cleanly converted to the bicyclo[5.1.0]octadienyliron tricarbonyl cation. thegoodscentscompany.comacs.org This demonstrates that the zeolite's Brønsted acid sites are effective in protonating the organometallic complex, mirroring the reactivity observed in homogeneous superacid solutions. thegoodscentscompany.comacs.org In contrast, when the complex is adsorbed into a non-acidic Na-Y zeolite, it remains chemically intact, confirming the essential role of Brønsted acidity in the formation of the cationic intermediate. acs.org

Nucleophilic Additions and Ligand Transformations

The cationic bicyclo[5.1.0]octadienyliron tricarbonyl intermediate is a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity allows for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, which can be followed by decomplexation to yield functionalized organic molecules.

Reaction of Cationic Intermediates with Nucleophiles

The bicyclo[5.1.0]octadienyliron tricarbonyl cation reacts with a range of nucleophiles, which add to the dienyl system. This addition typically occurs at one of the termini of the dienyl system, leading to the formation of a neutral η⁴-diene iron tricarbonyl complex. The stereochemistry of the addition is controlled by the bulky iron tricarbonyl group, which directs the incoming nucleophile to the face opposite the metal.

This methodology has been applied to the synthesis of complex organic molecules. For example, the reaction of the bicyclic cation has been utilized in the synthesis of cis-2-(2'-carboxycyclopropyl)glycines, demonstrating its utility in constructing highly functionalized cyclopropane derivatives. thegoodscentscompany.commedjchem.commcw.edu

Examples of Nucleophilic Addition Reactions
NucleophileProduct TypeSynthetic Application
MalonatesAlkyl-substituted diene complexC-C bond formation
AminesAmino-substituted diene complexC-N bond formation
PhosphinesPhosphine-substituted diene complexC-P bond formation
OrganocupratesAlkyl/Aryl-substituted diene complexComplex C-C bond formation

Oxidative Decomplexation Pathways to Organic Products

Following nucleophilic addition, the final step in many synthetic applications is the removal of the iron tricarbonyl moiety to release the free organic ligand. This is typically achieved through oxidative decomplexation. The process involves the oxidation of the iron center, usually from Fe(0) to Fe(II) or Fe(III), which destabilizes the metal-ligand bonding and liberates the organic product.

Common oxidizing agents for this purpose include cerium(IV) ammonium nitrate (CAN), iron(III) chloride, or trimethylamine N-oxide. The mechanism of oxidation can proceed through an outer-sphere electron transfer, where an electron is transferred from the metal complex to the oxidant without direct bonding. This is a common pathway for strong one-electron oxidants like CAN. Alternatively, an inner-sphere mechanism may operate, where the oxidant coordinates to the metal complex before electron transfer occurs. The choice of oxidant and reaction conditions can be tuned to achieve the desired decomplexation without degrading the often sensitive organic product.

Ligand Exchange Reactions and Selectivity

This compound, (C₈H₈)Fe(CO)₃, undergoes ligand exchange reactions where one or more of the carbonyl (CO) ligands are substituted by other nucleophilic ligands. The nature of the entering ligand and the reaction conditions influence the extent of substitution and the selectivity of the products.

The substitution of CO ligands in (C₈H₈)Fe(CO)₃ has been demonstrated with various nucleophiles. Early studies indicated that the complex reacts with triphenylphosphine (PPh₃), triphenylarsine (AsPh₃), and triphenylstibine (SbPh₃). These reactions typically result in the displacement of one CO ligand to form dicarbonyl derivatives of the type (C₈H₈)Fe(CO)₂L, where L is the entering phosphine, arsine, or stibine ligand. The general reaction is as follows:

(C₈H₈)Fe(CO)₃ + L → (C₈H₈)Fe(CO)₂L + CO

The mechanism of such substitutions in 18-electron complexes like (C₈H₈)Fe(CO)₃ can proceed through either a dissociative (Sₙ1-like) or an associative (Sₙ2-like) pathway. In a dissociative mechanism, a CO ligand first detaches from the iron center, creating a coordinatively unsaturated 16-electron intermediate, which is then rapidly attacked by the incoming ligand. An associative mechanism would involve the formation of a 20-electron intermediate, which is generally less favorable for 18-electron complexes unless the complex can accommodate the extra electrons through ligand rearrangement. For many metal carbonyls, ligand substitution is often initiated by the dissociation of a CO ligand.

The selectivity for monosubstitution is common, particularly with bulky ligands like PPh₃. The formation of bis-substituted products, (C₈H₈)Fe(CO)(L)₂, is less frequently observed and would require more forcing conditions. This selectivity is influenced by both steric and electronic factors. The increasing steric bulk of the entering ligand can disfavor multiple substitutions. Electronically, strong σ-donating ligands can increase the electron density on the iron center, strengthening the remaining Fe-CO back-bonding and making further CO dissociation more difficult.

Below is a table summarizing typical ligand exchange reactions for iron carbonyl complexes, which provides a framework for understanding the reactivity of the (cyclooctatetraene) analogue.

Entering Ligand (L)Typical Product with (diene)Fe(CO)₃Expected Mechanism
Triphenylphosphine (PPh₃)(diene)Fe(CO)₂PPh₃Primarily Dissociative
Triphenylarsine (AsPh₃)(diene)Fe(CO)₂AsPh₃Primarily Dissociative
Triphenylstibine (SbPh₃)(diene)Fe(CO)₂SbPh₃Primarily Dissociative
Isonitriles (RNC)(diene)Fe(CO)₂(CNR)Dissociative/Associative

Mechanistic Pathways in Catalytic Transformations

Oxidative Addition of C–X Bonds

The oxidative addition of a carbon-halogen (C-X) bond to a metal center is a fundamental step in many catalytic cross-coupling reactions. This process involves the cleavage of the C-X bond and the formation of new metal-carbon and metal-halogen bonds, formally oxidizing the metal center by two. For this compound, an iron(0) complex, this reaction would lead to an iron(II) species.

However, specific examples of oxidative addition of C-X bonds directly to (C₈H₈)Fe(CO)₃ are not well-documented in the literature. The reactivity of low-valent iron complexes in oxidative addition is an area of significant research, as iron is an earth-abundant and less toxic alternative to precious metals like palladium. Generally, for first-row transition metals, two-electron oxidative addition can be challenging and may compete with one-electron pathways involving radical intermediates. The success of a two-electron oxidative addition is often favored by the presence of a strong ligand field around the metal, which increases the d-orbital splitting.

In related iron(0) systems, such as those supported by pincer ligands or other phosphines, oxidative addition of aryl and alkyl halides has been observed. The mechanism can be concerted, proceed through an Sₙ2-type pathway, or involve radical intermediates, depending on the nature of the C-X bond and the electronic properties of the iron complex. Given the 18-electron configuration of (C₈H₈)Fe(CO)₃, a direct oxidative addition would require prior dissociation of a ligand (e.g., CO) to generate a reactive, coordinatively unsaturated species.

Role in Catalytic Cycles and Electron Transfer Processes

While this compound is a well-studied organometallic compound, its application as a catalyst in synthetic transformations is not widely reported. Catalytic cycles often involve a sequence of elementary steps including ligand substitution, oxidative addition, migratory insertion, and reductive elimination. The stability of the (C₈H₈)Fe(CO)₃ complex may hinder its entry into catalytic cycles that require facile ligand dissociation or oxidative addition at the iron center.

Nevertheless, the complex is redox-active and participates in electron transfer processes. Electrochemical studies have shown that (C₈H₈)Fe(CO)₃ undergoes two sequential one-electron reductions in aprotic media such as acetonitrile. dtic.mil These reductions are reversible and lead to the formation of the radical anion [(C₈H₈)Fe(CO)₃]⁻ and the dianion [(C₈H₈)Fe(CO)₃]²⁻. dtic.mil

The half-wave potentials for these reduction steps provide quantitative data on the electron-accepting ability of the complex. This redox behavior indicates that the complex could potentially act as an electron transfer agent or be activated towards substitution or other reactions upon reduction. The added electron density in the anionic species weakens the CO bonds, as evidenced by shifts in the C-O stretching frequencies in infrared spectroelectrochemistry, which could facilitate subsequent chemical steps in a potential catalytic cycle. dtic.mil

Electrochemical Reduction Data for (C₈H₈)Fe(CO)₃ in Acetonitrile dtic.mil

Reduction StepHalf-Wave Potential (E₁/₂) vs. SCENumber of Electrons
(C₈H₈)Fe(CO)₃ + e⁻ ⇌ [(C₈H₈)Fe(CO)₃]⁻-1.34 V1
[(C₈H₈)Fe(CO)₃]⁻ + e⁻ ⇌ [(C₈H₈)Fe(CO)₃]²⁻-1.53 V1

Photochemical Reactivity and Transformations

This compound exhibits distinct reactivity under photochemical conditions. Irradiation with ultraviolet (UV) light induces transformations that are not readily accessible thermally. The primary photochemical process involves the absorption of a photon, leading to an excited electronic state. From this excited state, the complex can undergo ligand dissociation or rearrangement.

For (C₈H₈)Fe(CO)₃, UV irradiation leads to a rapid conversion into a binuclear iron complex, pentacarbonyl(cyclooctatetraene)di-iron, [(C₈H₈)Fe₂(CO)₅], along with the liberation of free cyclooctatetraene. rsc.org This transformation suggests a pathway that involves the initial loss of a CO ligand to generate a reactive 16-electron intermediate, (C₈H₈)Fe(CO)₂. This species can then react with a ground-state (C₈H₈)Fe(CO)₃ molecule, leading to the formation of the di-iron complex and displacement of a cyclooctatetraene ligand.

This type of photoreactivity, where irradiation leads to metal-metal bond formation and changes in the ligand sphere, is characteristic of many metal carbonyl complexes. The initial photodissociation of a CO ligand is a common primary step, creating a vacant coordination site that allows for subsequent reactions.

Valence Isomerism and Rearrangement Processes

Interconversion with Bicyclo[4.2.0]octa-2,4,7-triene Isomers and Complexes

This compound can exist in equilibrium with its valence isomer, (bicyclo[4.2.0]octa-2,4,7-triene)iron tricarbonyl. This process involves a thermally induced electrocyclic ring closure of the eight-membered cyclooctatetraene ring to the fused six- and four-membered ring system of the bicyclic isomer.

The uncomplexed cyclooctatetraene (COT) ligand is significantly more stable than its bicyclic valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (BCOT). However, coordination to the Fe(CO)₃ moiety alters the relative stabilities of these isomers. Density Functional Theory (DFT) calculations have confirmed that while COT itself is lower in energy than BCOT, the relative stability can be inverted in their complexes depending on substituents. researchgate.net

For the parent compound, (C₈H₈)Fe(CO)₃, the cyclooctatetraene complex remains the more stable isomer. However, thermal rearrangement can occur. For example, substituted cyclooctatetraene-iron tricarbonyl complexes have been shown to isomerize upon heating to yield the corresponding bicyclo[4.2.0]octa-2,4,7-triene complexes. rsc.org This rearrangement involves the η⁴-coordinated COT ligand undergoing an intramolecular 4π electrocyclization.

Relative Energies of COT/BCOT Isomers and their Fe(CO)₃ Complexes researchgate.net

CompoundIsomerRelative Energy (kcal/mol)
Ligand Only Cyclooctatetraene (COT)0
Bicyclo[4.2.0]octa-2,4,7-triene (BCOT)+8.9
Fe(CO)₃ Complex (COT)Fe(CO)₃0
(BCOT)Fe(CO)₃+10.0

The data indicates that for the unsubstituted system, complexation to the Fe(CO)₃ fragment slightly disfavors the bicyclic isomer relative to the uncomplexed ligands. However, for substituted derivatives, such as the 1,3,5,7-tetramethylcyclooctatetraene (TMCOT) complex, the trend is reversed, and the bicyclic iron tricarbonyl complex becomes the thermodynamically favored product. researchgate.net This demonstrates that both electronic and steric effects of substituents on the C₈ ring play a crucial role in the position of this valence isomeric equilibrium.

Influence of Substituents on Isomer Energetics and Barriers

The introduction of substituents onto the cyclooctatetraene (COT) ring in this compound complexes significantly influences the relative energies of the possible isomers and the activation barriers for their interconversion. Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into these effects.

One key area of investigation has been the influence of methyl groups on the energy difference between the (η⁴-cyclooctatetraene)iron tricarbonyl isomer and its valence isomer, (η⁴-bicyclo[4.2.0]octa-2,4,7-triene)iron tricarbonyl. DFT calculations have shown that while the unsubstituted this compound is energetically favored over its bicyclo-isomer, the presence of methyl substituents can reverse this trend. researchgate.net

In a study comparing the unsubstituted and 1,3,5,7-tetramethyl-substituted complexes, it was found that the tetramethyl-substituted this compound is actually higher in energy than its corresponding bicyclo[4.2.0]octa-2,4,7-triene isomer. researchgate.net This reversal is attributed to the steric interactions of the methyl groups, which destabilize the planar η⁴-COT ligand more than they destabilize the bicyclic structure.

The following table summarizes the calculated relative energies of the methylated this compound isomers and their bicyclic counterparts.

CompoundIsomerCalculated Relative Energy (kcal/mol)
(C₈H₈)Fe(CO)₃(η⁴-Cyclooctatetraene)iron tricarbonylLower Energy
(η⁴-Bicyclo[4.2.0]octa-2,4,7-triene)iron tricarbonylHigher Energy
(1,3,5,7-(CH₃)₄C₈H₄)Fe(CO)₃(η⁴-1,3,5,7-Tetramethylcyclooctatetraene)iron tricarbonylHigher Energy
(η⁴-1,3,5,7-Tetramethylbicyclo[4.2.0]octa-2,4,7-triene)iron tricarbonylLower Energy

These findings demonstrate that substituents play a crucial role in determining the thermodynamic stability of different isomers of this compound. The steric bulk of the substituents can overcome the inherent electronic preferences of the system, leading to a shift in the equilibrium towards isomers that can better accommodate the steric strain. While detailed kinetic data on the barriers of interconversion for a wide range of substituted derivatives are not extensively available, the thermodynamic data strongly suggest that substituents will also have a significant impact on the activation energies for these processes.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems and Methodologies

The catalytic potential of (cyclooctatetraene)iron tricarbonyl is an area ripe for expansion. Current applications have demonstrated its utility in various reactions, including the hydrogenation of anthracene and nitrogen heterocycles under water-gas shift conditions and in tandem isomerization-aldol condensations of allylic alcohols sigmaaldrich.com. Future research is expected to focus on creating more sophisticated and highly selective catalytic systems.

Emerging research avenues include:

Ligand Modification: Systematic modification of the cyclooctatetraene (B1213319) (COT) ligand with various functional groups could fine-tune the electronic and steric properties of the iron center. This approach may lead to catalysts with enhanced activity and selectivity for specific transformations, such as asymmetric hydrogenation or C-H activation.

Immobilized Catalysts: Developing methods to immobilize this compound or its derivatives onto solid supports like polymers, silica, or zeolites. This would facilitate catalyst recovery and recycling, a key aspect of sustainable chemistry, and could enhance stability and reactivity, as suggested by studies of the complex within faujasite zeolites uni-muenchen.de.

Photocatalysis and Electrocatalysis: Leveraging the compound's known role as a catalyst for light-driven hydrogen generation from water, future work could explore its broader application in photocatalysis sigmaaldrich.comscientificlabs.co.uk. Research into its electrochemical properties could unlock new electrocatalytic methodologies for organic synthesis and energy conversion, building on existing studies of its reduction pathways.

Exploration of New Synthetic Transformations and Target Molecules

The unique reactivity of the coordinated cyclooctatetraene ligand offers significant potential for novel synthetic transformations. The Fe(CO)3 moiety acts as a protecting group and a source of stereochemical control, enabling reactions that are difficult to achieve with the free COT ligand.

Future explorations are likely to target:

Complex Molecule Synthesis: Utilizing the planarity and reactivity of the coordinated diene portion of the COT ring in complex cycloaddition reactions to construct intricate polycyclic and heterocyclic frameworks. This builds on the broader utility of organoiron complexes as powerful tools for assembling complex organic molecules.

Functionalization of the COT Ring: Developing new methodologies for the selective functionalization of the C8H8 ring while it is coordinated to the iron center. This could involve electrophilic additions, metallation-substitution sequences, or palladium-catalyzed cross-coupling reactions, leading to a diverse array of substituted cyclooctatetraene derivatives that are otherwise difficult to access.

Deprotection Strategies: Investigating milder and more functional-group-tolerant methods for removing the Fe(CO)3 group to release the modified organic ligand. This would enhance the utility of the complex as a stoichiometric reagent or building block in multi-step syntheses.

Advanced Materials Science Applications and Functional Materials

The application of this compound is expanding beyond traditional chemistry into the realm of materials science. Its ability to serve as a precursor for iron-containing materials is a particularly promising avenue.

Emerging research directions in this area include:

Nanomaterials Synthesis: The established use of this complex as a catalyst for the growth of multiwalled carbon nanotubes points toward its broader potential as a precursor for other carbon-based and iron-containing nanomaterials sigmaaldrich.com. Future work could focus on controlling the size, morphology, and composition of nanoparticles, nanowires, or thin films for applications in electronics, magnetism, and catalysis.

Semiconductor Doping: Its application in the metal-organic chemical vapor deposition (MOCVD) for creating iron-doped indium phosphide highlights its potential as a source for incorporating iron atoms into semiconductor lattices sigmaaldrich.com. This research could be expanded to other semiconductor materials to tune their electronic and magnetic properties for spintronic devices.

Energy Storage: The compound's role as a sensitizer for the isomerization of norbornadiene in solar-energy storage systems opens up avenues for designing new molecular systems for capturing and converting solar energy sigmaaldrich.com. Research could focus on integrating this or similar complexes into advanced molecular or polymeric architectures to improve energy density and conversion efficiency.

Integration with Green Chemistry Principles in Synthesis and Catalysis

The use of earth-abundant and low-toxicity metals like iron is a cornerstone of green chemistry. This compound is well-positioned to be at the forefront of developing more sustainable chemical processes.

Future efforts will likely concentrate on:

Atom-Economical Reactions: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product. This includes developing new catalytic reactions that proceed with high atom economy, minimizing waste.

Benign Solvents and Conditions: Expanding the use of the complex in environmentally friendly solvents, such as water or supercritical fluids, or under solvent-free conditions. Its demonstrated catalytic activity under water-gas shift conditions is a promising starting point sigmaaldrich.com.

Renewable Feedstocks: Exploring the use of this compound-based catalysts for the conversion of biomass-derived feedstocks into valuable chemicals and fuels. This aligns with the green chemistry goal of utilizing renewable resources.

Enhanced Computational Modeling and Predictive Studies for Complex Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) has already been employed to study the structure, bonding, and fluxional processes in related iron polyene complexes mdpi.comresearchgate.net.

Future computational research will likely involve:

Modeling Reaction Mechanisms: Using advanced computational methods to elucidate the detailed mechanisms of catalytic reactions involving this compound. This can help identify rate-determining steps and key intermediates, providing insights for catalyst optimization.

Predicting Catalytic Performance: Developing predictive models that correlate the structural and electronic properties of catalyst derivatives with their expected performance. This in silico screening approach, potentially incorporating machine learning, could accelerate the discovery of new and improved catalysts.

Understanding Fluxional Dynamics: Enhancing the theoretical understanding of the "ring-whizzer" dynamics of the Fe(CO)3 group. More sophisticated dynamic simulations could provide a deeper insight into the energetics and pathways of this fluxionality and how it influences the compound's reactivity and catalytic activity wikipedia.org.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (cyclooctatetraene)iron tricarbonyl, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via ligand substitution using Fe(CO)₃ precursors under inert atmospheres. Key variables include temperature (e.g., 70–95°C), solvent polarity, and activators like Me₃NO or K₂CO₃. For instance, photolytic activation (hν) at 40°C enhances yields (92–97%) compared to thermal methods (30–80°C, yields <5–98%) . Tabulated data (e.g., Entry 4–6 in ) show that Me₃NO promotes CO displacement, while K₂CO3 modulates acidity. Air sensitivity necessitates Schlenk-line techniques .

Q. How is the electronic structure of this compound characterized experimentally?

  • Methodology : Mössbauer spectroscopy (using ⁵⁷Fe) provides insights into bonding and oxidation states. The quadrupole splitting (1.23 mm/s) and isomer shift confirm a low-spin Fe⁰ center with π-backbonding to CO ligands. Comparative studies with cyclobutadiene-Fe(CO)₃ complexes reveal distinct electron density distributions due to cot’s non-aromaticity . IR spectroscopy (ν(CO) ~2000 cm⁻¹) further quantifies ligand-field effects .

Q. What catalytic applications are documented for this complex, and how is stereoselectivity achieved?

  • Methodology : The complex serves as a precatalyst in hydrogenation and cycloadditions. Substituent effects on cyclopentadienone ligands (e.g., OMe vs. OAc) correlate with enantiomeric excess (ee) in asymmetric catalysis. For example, OMe substituents yield 50% ee, while bulky groups (2-Np) reduce conversion but enhance selectivity (47% ee) . Mechanistic studies suggest planar chirality and π-orbital interactions dictate stereoselectivity .

Advanced Research Questions

Q. How do computational studies resolve contradictions in proposed reaction mechanisms involving Fe(CO)₃ complexes?

  • Methodology : Density Functional Theory (DFT) calculations analyze intermediates in olefin metathesis. For instance, the T-allyl hydrido mechanism was challenged when thermal decomposition of 1,5-cyclooctadiene-Fe(CO)₄ failed to produce rearranged products. DFT revealed a competing pathway favoring bis(iron) complexes over hydride transfer . Energy profiles (ΔG‡) for CO dissociation and ligand substitution are modeled using B3LYP/6-31G* .

Q. What experimental strategies reconcile conflicting data on the aromaticity of the cyclooctatetraene ligand in this complex?

  • Methodology : Aromaticity is assessed via NMR (diamagnetic shielding), X-ray crystallography (bond-length alternation), and magnetic circular dichroism. Cyclooctatetraene in Fe(CO)₃ exhibits bond lengths (1.34–1.46 Å) closer to non-aromatic systems, contradicting early Hückel predictions. Comparative studies with cot²⁻ dianions (aromatic) highlight ligand distortion upon metal coordination .

Q. How can catalytic efficiency data (e.g., turnover frequency, enantioselectivity) be statistically analyzed to optimize reaction design?

  • Methodology : Multivariate regression identifies dominant factors (e.g., temperature, ligand bulkiness). For example, a 3² factorial design (Table in ) revealed that electron-donating substituents (OMe) increase conversion (100%) but reduce ee (50%), while steric hindrance improves selectivity. ANOVA validates significance (p < 0.05) of variables .

Q. What advanced spectroscopic techniques elucidate dynamic behavior in solution (e.g., fluxionality)?

  • Methodology : Variable-temperature ¹H NMR (VT-NMR) and EXSY experiments detect ligand rearrangements. For this compound, coalescence temperatures (~−30°C) indicate rapid η⁴ ↔ η² ligand slippage. Spin saturation transfer quantifies activation barriers (ΔG‡ ≈ 45 kJ/mol) .

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